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Pevonedistat Application Notes

Pevonedistat is a first-in-class NEDD8-activating enzyme (NAE) inhibitor that disrupts protein
degradation and promotes cancer cell death [1]. It is investigated almost exclusively in combination with

other chemotherapeutic agents, as monotherapy activity is limited.

Clinical Applications and Trial Designs

The table below summarizes key clinical trial designs for Pevonedistat based on recent studies.

Recommended
. . Combination Phase 2 Dose Key Efficacy Common Adverse
Trial Indication .
Therapies (RP2D) / Outcomes Events (AEs)
Regimen
Adults with AML Venetoclax + Pevonedistat + Event-free Not specified; closely
unfit for intensive Azacitidine Venetoclax + survival (EFS)  monitored for
chemo [2] [3] Azacitidine in 28-  vs. control hepatotoxicity.
day cycles. (primary
endpoint);
study
completed,
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Trial Indication

Combination

Recommended
Phase 2 Dose

Key Efficacy

Common Adverse

Therapies (RP2D) / Outcomes Events (AEs)
Regimen
results
pending.
Pediatric patients Irinotecan 35 mg/m2 on 2 Partial Most prominent DLT:
with (IRN) + Days 1, 3,50f a Responses; 6  Grade =3 AST/ALT

recurrent/refractory
solid or CNS tumors

[1]

Temozolomide
(TM2)

21-day cycle (with
IRN/TMZ on Days
1-5).

patients with
Stable
Disease (=6
cycles).

elevation. Other
common AEs:
fatigue, anemia,
nausea/vomiting,

electrolyte
abnormalities.

Experimental Protocol: Combination Therapy for Pediatric Solid
Tumors

This protocol is adapted from a Phase 1 study of Pevonedistat with Irinotecan and Temozolomide in

pediatric patients [1].

¢ 1. Study Design & Objectives

o Primary Aims: Determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase 2
Dose (RP2D) and characterize the pharmacokinetics (PK) of Pevonedistat in combination with
IRN/TMZ.

o Secondary Aims: Assess preliminary anti-tumor activity and the biologic effects of the
combination.

o Trial Design: Used a "Rolling 6" design for dose escalation to minimize exposing children to
subtherapeutic or toxic doses.

¢ 2. Participant Eligibility

o Inclusion Criteria: Pediatric patients (=6 months to 21 years) with recurrent or refractory solid
or central nervous system (CNS) tumors. Key laboratory values included ALT < 135 U/L and
AST =< 150 U/L due to known hepatotoxicity [1].
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o Exclusion Criteria: Patients with uncontrolled infection, significant cardiac dysfunction (LVEF
<40%), or prolonged QTc interval (=500 msec) were excluded [1].

¢ 3. Dosing & Administration The schedule for the first cycle differs from subsequent cycles to

facilitate single-agent PK profiling.

o Cycle 1 (28-day cycle):
= Pevonedistat: IV over 1 hour on Days 1, 8, 10, and 12.
= Irinotecan: IV, 50 mg/m2 over 90 minutes on Days 8-12.
= Temozolomide: Oral, 100 mg/m? on Days 8-12.
o Subsequent Cycles (21-day cycle):
= Pevonedistat: |V, 35 mg/m? (RP2D) over 1 hour on Days 1, 3, and 5.
= Irinotecan: IV, 50 mg/m? over 90 minutes on Days 1-5.
= Temozolomide: Oral, 100 mg/m? on Days 1-5.

» 4. Safety & Toxicity Monitoring

o Dose-Limiting Toxicity (DLT): Defined during Cycle 1 using CTCAE v5.0. The most prominent
DLT was grade =3 elevation of AST and ALT.

o Hepatotoxicity Management: AST, ALT, and bilirubin were required to be checked prior to
each dose of Pevonedistat. The drug was held for Grade 2 or 3 elevations until values
returned to < Grade 1 [1].

¢ 5. Pharmacokinetic (PK) Analysis

o Sample Collection: Blood samples were drawn at multiple time points (pre-dose, end of
infusion, and up to 24 hours post-infusion) during Cycle 1 on Days 1 and 8.

o Analytical Method: Pevonedistat concentration in plasma was determined using a validated
liquid chromatography/tandem mass spectrometry (LC/IMS/MS) assay.

o Data Analysis: Non-compartmental analysis was performed using software like WINNONLIN to
calculate key PK parameters such as half-life (t1/2) and area under the curve (AUC) [1].

¢ 6. Pharmacodynamic (PD) Analysis

o Method: Serial whole blood samples were collected to isolate Peripheral Blood Mononuclear
Cells (PBMCs).

o Objective: To measure changes in gene expression induced by Pevonedistat, confirming
target engagement at the molecular level [1].

Critical Considerations for Protocol Development
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When designing studies with Pevonedistat, consider these practical and regulatory aspects:

¢ Proactive Safety Planning: Develop a paediatric safety specification that integrates all available
pre-clinical and clinical data to inform exclusion criteria, safety monitoring, and risk management
plans [4].

¢ Hepatotoxicity Vigilance: Given that hepatotoxicity is a primary DLT, implement stringent and
frequent liver function monitoring within the protocol [1].

¢ Regulatory Engagement: For novel trial designs, consider seeking a Special Protocol Assessment
(SPA) from the FDA. This process allows for agreement on critical trial design elements before
beginning a large, pivotal study [5].

e Master Protocols: For efficiency in oncology drug development, especially in specific disease
settings, explore the use of master protocols, which allow for evaluating multiple drugs or disease
populations within a single trial framework [6].

Experimental Workflow and Drug Mechanism

The following diagrams illustrate Pevonedistat's mechanism of action and a generalized workflow for its

clinical application in a combination therapy trial.
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Pevonedistat Mechanism of Action
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Pevonedistat Clinical Trial Workflow
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Key Takeaways for Researchers
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e Combination is Key: Pevonedistat's primary application is in rational combination regimens, not as
a monotherapy.

¢ Vigilant Toxicity Monitoring is Non-Negotiable: Hepatotoxicity is the major dose-limiting side
effect. Protocols must mandate frequent liver function tests and clear guidelines for dose holds.

e Consider Specialized Regulatory Pathways: For investigating Pevonedistat in rare pediatric
cancers, regulatory tools like the Rare Disease Evidence Principles (RDEP) may be relevant for
designing efficient trials with smaller populations [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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